1-Methylbenzotriazol-5-ol
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Overview
Description
1-Methylbenzotriazol-5-ol, also known as 1H-Benzotriazol-5-ol, 1-methyl-, is a chemical compound with the molecular formula C7H7N3O . It has a molecular weight of 149.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzotriazole ring with a methyl group attached . The IUPAC Standard InChI for this compound is InChI=1S/C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3, (H,8,9,10) .
Chemical Reactions Analysis
Benzotriazole derivatives, such as this compound, exhibit a unique set of properties that contribute to their synthetic versatility . These properties include excellent leaving group ability, electron-donating or electron-withdrawing character, stabilization of α-negative charges, and stabilization of radicals .
Physical and Chemical Properties Analysis
This compound has a melting point of 192-193 °C and a predicted boiling point of 358.0±15.0 °C . Its density is predicted to be 1.42±0.1 g/cm3 . The pKa of this compound is predicted to be 8.14±0.40 .
Safety and Hazards
1-Methylbenzotriazol-5-ol is classified as harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include washing skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
1-Methylbenzotriazol-5-ol, a derivative of benzotriazole, is known to interact with various enzymes and receptors in biological systems .
Mode of Action
Benzotriazole derivatives, in general, are known to exhibit diverse non-covalent interactions with their targets . These interactions can lead to changes in the target’s function, potentially influencing various biological properties .
Biochemical Pathways
These properties include anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Pharmacokinetics
It’s known that benzotriazole derivatives are generally persistent in the environment, suggesting they may have long half-lives in biological systems . This persistence could impact the compound’s bioavailability.
Result of Action
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting they may have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be persistent in the environment, suggesting it may resist degradation under various environmental conditions . Additionally, its use in industrial applications such as anti-icing fluids and dishwashing detergent indicates that it can function effectively in a range of environments .
Biochemical Analysis
Biochemical Properties
1-Methylbenzotriazol-5-ol is known for its role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that benzotriazole derivatives, which include this compound, may influence cell function They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that benzotriazole derivatives may bind with enzymes and receptors in biological systems These interactions could lead to changes in gene expression and enzyme activation or inhibition
Transport and Distribution
It is not clear whether it interacts with any transporters or binding proteins, or whether it has any effects on its localization or accumulation .
Properties
IUPAC Name |
1-methylbenzotriazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-7-3-2-5(11)4-6(7)8-9-10/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOWSZQUEFZDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82132-01-2 |
Source
|
Record name | 1-methyl-1H-1,2,3-benzotriazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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